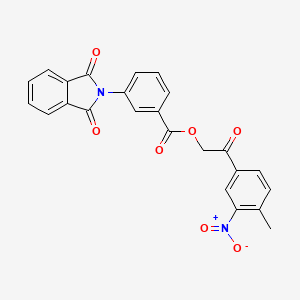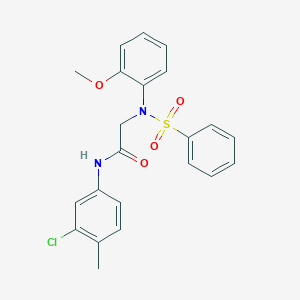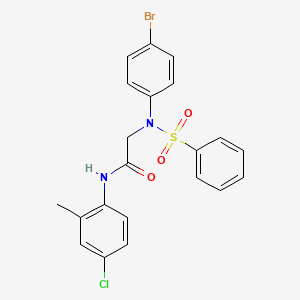![molecular formula C17H16ClN3O5S B3678824 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678824.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide
Overview
Description
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide, commonly known as CMET, is a synthetic compound that has been widely used in scientific research for its unique properties. CMET is a potent inhibitor of the protein kinase MET, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Mechanism of Action
CMET binds to the ATP-binding site of the protein kinase MET, preventing its activation and downstream signaling. This leads to the inhibition of various cellular processes, including cell growth, differentiation, and survival. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CMET has been shown to have a potent inhibitory effect on the protein kinase MET, leading to the inhibition of various cellular processes. In preclinical studies, CMET has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, CMET has also been studied for its potential use in the treatment of fibrosis, where it has been shown to reduce the accumulation of scar tissue in organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMET in lab experiments is its potent inhibitory effect on the protein kinase MET, making it a valuable tool for studying the role of MET in various cellular processes. Additionally, CMET has shown promising results in preclinical studies as a potential anticancer agent and a treatment for fibrosis. However, one of the limitations of using CMET in lab experiments is its toxicity, which can limit its use in vivo.
Future Directions
For the use of CMET in scientific research include the development of more potent and selective inhibitors of the protein kinase MET, the use of CMET in combination therapy with other anticancer agents, and further exploration of its potential use in the treatment of fibrosis.
Scientific Research Applications
CMET has been extensively used in scientific research for its ability to inhibit the protein kinase MET. MET is a receptor tyrosine kinase that is overexpressed in various types of cancer, including lung, breast, and liver cancer. By inhibiting MET, CMET has shown promising results in preclinical studies as a potential anticancer agent. Additionally, CMET has also been studied for its potential use in the treatment of fibrosis, a condition characterized by the excessive accumulation of scar tissue in organs.
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-3-26-15-6-4-10(8-13(15)21(23)24)16(22)20-17(27)19-11-5-7-14(25-2)12(18)9-11/h4-9H,3H2,1-2H3,(H2,19,20,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDPYDINALLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3678744.png)



![5-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3678772.png)
![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3678777.png)



![2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3678810.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3678818.png)
![2-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678826.png)
![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678834.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678847.png)